

Dubermatinib Off-Target Effects: A Technical Resource

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Compound of Interest

Compound Name: *Dubermatinib*

Cat. No.: *B607223*

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of **Dubermatinib** (TP-0903) observed in kinase assays. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate the accurate interpretation of experimental results.

Quantitative Kinase Inhibition Data for Dubermatinib

Dubermatinib (TP-0903) is a potent inhibitor of AXL kinase with an IC₅₀ of 27 nM.^{[1][2][3]} However, like many kinase inhibitors, it exhibits activity against other kinases. The following table summarizes the inhibitory activity of **Dubermatinib** against a panel of kinases as determined by biochemical assays.

Target Kinase	Assay Type	Value (nM)	Reference
AXL	IC50	27	[1][2][3]
ACK1	Kd	7.3	[4][5]
ACK1	IC50	30.7	[4][5]
GCK	Kd	1.8	[4][5]
GCK	IC50	2.5	[4][5]
AURKA	EC50	0.66	[6]
AURKB	EC50	2.23	[6]
Chk1	EC50	2.99	[6]
Chk2	EC50	4.99	[6]
FLT3-ITD	Kd	0.79 - 5.6	[4][5]
Other TAM family kinases (Tyro3, MerTK)	-	Potent Inhibition	[7]
JAK2	-	Inhibition noted	[4][8]
ALK	-	Inhibition noted	[7]
ABL1	-	Inhibition noted	[7]
VEGFR2	-	Inhibition noted	[7]

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the investigation of **Dubermatinib**'s kinase selectivity.

Q1: We observe inhibition of kinases other than AXL in our assay. Is this expected?

A1: Yes, this is an expected observation. **Dubermatinib** is a multi-kinase inhibitor.[4][7]

Besides its high potency against AXL, it is known to inhibit other kinases, including members of the TAM family (Tyro3, MerTK), Aurora kinases A and B, JAK2, ALK, ABL1, and VEGFR2.[7][8]

Q2: Our measured IC₅₀ value for AXL is different from the published value of 27 nM. What could be the cause?

A2: Discrepancies in IC₅₀ values can arise from several factors:

- **Assay Format:** Different assay technologies (e.g., TR-FRET, AlphaScreen, radiometric) can yield different IC₅₀ values.
- **ATP Concentration:** The IC₅₀ of an ATP-competitive inhibitor like **Dubermatinib** is highly dependent on the ATP concentration used in the assay. Ensure your ATP concentration is consistent and clearly reported.
- **Enzyme and Substrate:** The specific recombinant kinase construct and substrate used can influence the results.
- **Buffer Components:** The composition of the kinase reaction buffer, such as the type and concentration of divalent cations (e.g., MgCl₂), can affect enzyme activity and inhibitor potency.[\[2\]](#)
- **Reagent Quality:** Ensure the purity and activity of the kinase, substrate, and inhibitor.

Q3: We are seeing conflicting results between our biochemical and cell-based assays. Why might this be?

A3: Differences between biochemical and cellular assay results are common and can be attributed to:

- **Cellular Permeability:** The ability of **Dubermatinib** to cross the cell membrane and reach its intracellular target.
- **Off-Target Effects in Cells:** In a cellular context, the observed phenotype may be a result of the inhibition of multiple kinases, not just AXL. **Dubermatinib** is known to affect signaling pathways such as PI3K/AKT and JAK/STAT in cells.[\[7\]](#)[\[9\]](#)
- **Presence of Cellular Scaffolds and Interacting Proteins:** In their native environment, kinases exist in complexes that can alter their conformation and sensitivity to inhibitors.

Q4: How can we confirm that the observed cellular effects are due to AXL inhibition versus off-target effects?

A4: To dissect the on-target versus off-target effects, consider the following approaches:

- Use of a Structurally Unrelated AXL Inhibitor: Comparing the effects of **Dubermatinib** with another potent and selective AXL inhibitor that has a different off-target profile can help attribute effects to AXL inhibition.
- Genetic Approaches: Utilize techniques like siRNA or CRISPR/Cas9 to knock down AXL expression and observe if the phenotype mimics treatment with **Dubermatinib**.
- Rescue Experiments: Overexpress a drug-resistant mutant of AXL to see if it reverses the effects of **Dubermatinib**.

Experimental Protocols

Biochemical Kinase Assay for AXL Inhibition (TR-FRET format)

This protocol is adapted from a described method for determining the in vitro potency of **Dubermatinib** against AXL kinase.[\[2\]](#)

Materials:

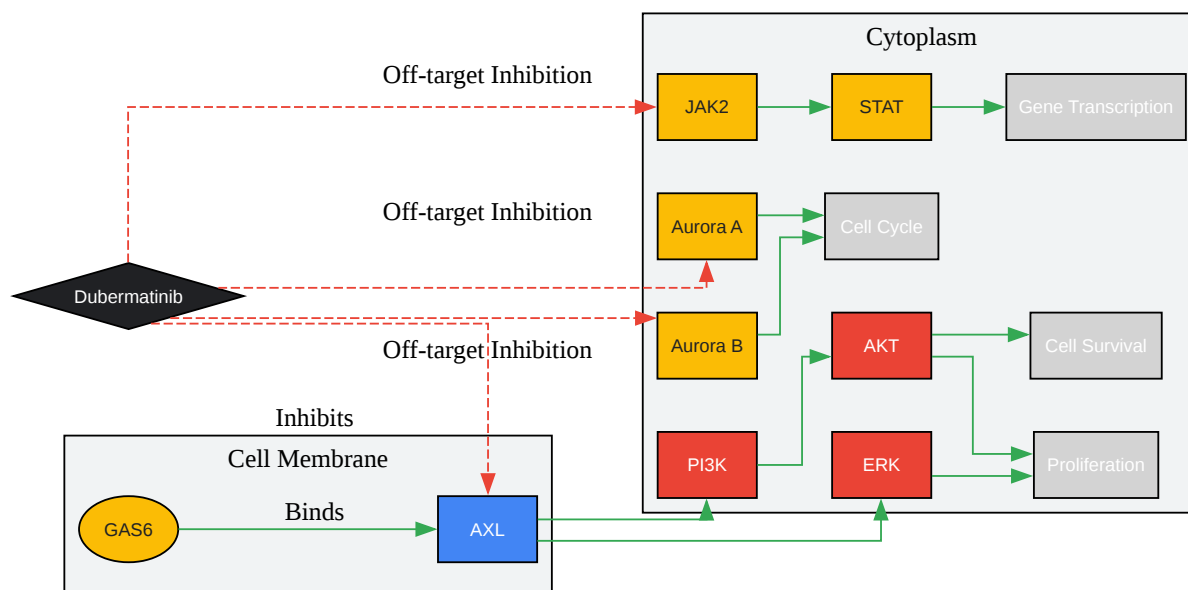
- Recombinant human Axl kinase (catalytic domain, amino acids 473-894) with a histidine tag.[\[2\]](#)
- Poly-GT substrate (e.g., Poly(Glu, Tyr) 4:1).[\[2\]](#)
- **Dubermatinib** (TP-0903)
- ATP
- Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% v/v Tween-20.[\[2\]](#)
- Stop Solution: 10 mM EDTA in a suitable buffer.

- Detection Reagent: Terbium-labeled anti-phosphotyrosine antibody (e.g., PY20).[2]
- 384-well assay plates
- Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

Procedure:

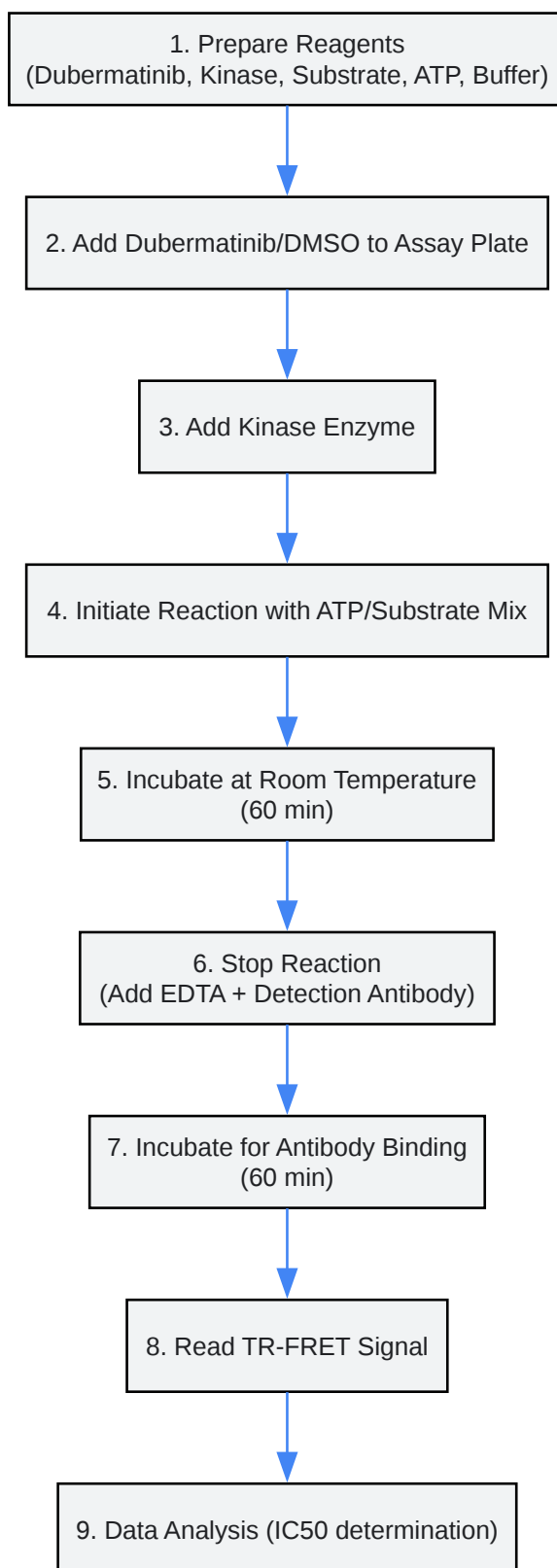
- Prepare serial dilutions of **Dubermatinib** in 100% DMSO and then dilute further in kinase reaction buffer.
- Add a small volume of the diluted **Dubermatinib** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the Axl kinase to the wells and briefly incubate.
- Initiate the kinase reaction by adding a mixture of ATP and the poly-GT substrate. Final concentrations in a 10 μ L reaction volume should be approximately 93 ng/mL Axl kinase, 20 μ M ATP, and 200 nM poly-GT substrate.[2]
- Incubate the reaction for 60 minutes at room temperature.
- Stop the reaction by adding 10 μ L of the stop solution containing the terbium-labeled anti-phosphotyrosine antibody. The final concentration of the antibody should be around 2 nM.[2]
- Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
- Measure the TR-FRET signal on a compatible microplate reader with an excitation of 320 nm and dual emission at 495 nm and 520 nm.[2]
- Calculate the TR-FRET ratio (fluorescence intensity at 520 nm / 495 nm) and plot the values against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations



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Caption: **Dubermatinib's** primary and off-target interactions in cellular signaling.



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Caption: Workflow for a typical biochemical kinase assay.

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